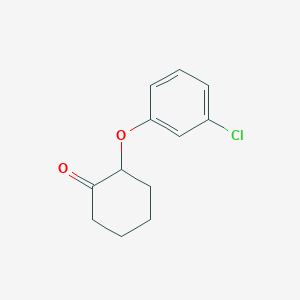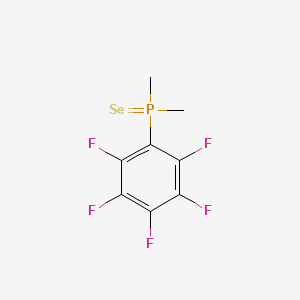![molecular formula C21H37O4- B14601508 3-{[(Hexadecan-4-yl)oxy]carbonyl}but-3-enoate CAS No. 59223-30-2](/img/structure/B14601508.png)
3-{[(Hexadecan-4-yl)oxy]carbonyl}but-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(Hexadecan-4-yl)oxy]carbonyl}but-3-enoate is a chemical compound with a complex structure that includes a butenoate group and a hexadecan-4-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Hexadecan-4-yl)oxy]carbonyl}but-3-enoate typically involves esterification reactions. One common method is the reaction of hexadecan-4-ol with but-3-enoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(Hexadecan-4-yl)oxy]carbonyl}but-3-enoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
3-{[(Hexadecan-4-yl)oxy]carbonyl}but-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and cellular membranes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-{[(Hexadecan-4-yl)oxy]carbonyl}but-3-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with enzymes and receptors in biological systems. The hexadecan-4-yl group may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{[(Hexadecan-4-yl)oxy]carbonyl}butanoate: Similar structure but lacks the double bond in the butenoate group.
3-{[(Hexadecan-4-yl)oxy]carbonyl}pent-3-enoate: Similar structure with an additional carbon in the chain.
Uniqueness
3-{[(Hexadecan-4-yl)oxy]carbonyl}but-3-enoate is unique due to the presence of the double bond in the butenoate group, which can participate in additional chemical reactions such as polymerization and cross-linking. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
59223-30-2 |
|---|---|
Formule moléculaire |
C21H37O4- |
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
3-hexadecan-4-yloxycarbonylbut-3-enoate |
InChI |
InChI=1S/C21H38O4/c1-4-6-7-8-9-10-11-12-13-14-16-19(15-5-2)25-21(24)18(3)17-20(22)23/h19H,3-17H2,1-2H3,(H,22,23)/p-1 |
Clé InChI |
QPXSGJQFXSYSDA-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCC(CCC)OC(=O)C(=C)CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Iodo-N-phenyl-N-[(trichloromethyl)sulfanyl]benzamide](/img/structure/B14601429.png)

![1-Nitro-3-[(phenylselanyl)methyl]benzene](/img/structure/B14601441.png)

![5-[(E)-(2,5-Dichlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14601453.png)
![(E)-1-{2-[(Butan-2-yl)sulfanyl]phenyl}-N-phenylmethanimine](/img/structure/B14601471.png)
![O-Benzyl-N-[(2-nitrophenyl)sulfanyl]-L-threonine](/img/structure/B14601486.png)
![2-[2-(Methylsulfanyl)ethyl]-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone](/img/structure/B14601494.png)


![Ethanone, 1-[4-(dibutylamino)phenyl]-](/img/structure/B14601510.png)
![1-{1-[2-(4-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14601527.png)

